5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride
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Overview
Description
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of aniline, featuring a cyclopropyl group, a fluorine atom, and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the aromatic ring.
Reduction: The nitro group is reduced to an amine group.
Halogenation: Introduction of the fluorine atom to the aromatic ring.
Methylation: Addition of the methyl group to the aromatic ring.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Lacks the aromatic ring and fluorine atom.
2-Methylaniline: Lacks both the cyclopropyl and fluorine groups.
Uniqueness
5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoro-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-6-4-9(11)8(5-10(6)12)7-2-3-7;/h4-5,7H,2-3,12H2,1H3;1H |
InChI Key |
DZDNIBXWMAJSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2CC2)F.Cl |
Origin of Product |
United States |
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